molecular formula C10H12N2S2 B158864 2-Benzothiazolesulfenamide, N-(1-methylethyl)- CAS No. 10220-34-5

2-Benzothiazolesulfenamide, N-(1-methylethyl)-

Cat. No.: B158864
CAS No.: 10220-34-5
M. Wt: 224.4 g/mol
InChI Key: VIHMZNMSEVOOPY-UHFFFAOYSA-N
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Description

2-Benzothiazolesulfenamide, N-(1-methylethyl)- (CAS 10220-34-5), also referred to as N-isopropyl-2-benzothiazolesulfenamide, is a sulfenamide-class compound primarily used as a delayed-action vulcanization accelerator in the rubber industry. Its structure consists of a benzothiazole moiety linked to a sulfenamide group substituted with an isopropyl group (N-(1-methylethyl)) . This compound facilitates controlled crosslinking during rubber curing, balancing processing safety (scorch resistance) and curing efficiency.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-ylsulfanyl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H12N2S2/c1-7(2)12-14-10-11-8-5-3-4-6-9(8)13-10/h3-7,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIHMZNMSEVOOPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NSC1=NC2=CC=CC=C2S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6065004
Record name 2-Benzothiazolesulfenamide, N-(1-methylethyl)-
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Molecular Weight

224.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

10220-34-5
Record name N-(1-Methylethyl)-2-benzothiazolesulfenamide
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Record name 2-Benzothiazolesulfenamide, N-(1-methylethyl)-
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Record name 2-Benzothiazolesulfenamide, N-(1-methylethyl)-
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Record name 2-Benzothiazolesulfenamide, N-(1-methylethyl)-
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Record name N-isopropylbenzothiazol-2-sulphenamide
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Preparation Methods

Reaction of 2-Mercaptobenzothiazole with Isopropylamine

The foundational approach involves condensing 2-mercaptobenzothiazole (MBT) with isopropylamine. This reaction forms the sulfenamide bond (S–N) through nucleophilic substitution, typically facilitated by alkaline catalysts such as sodium hydroxide or tetrabutylammonium hydroxide. The stoichiometric ratio of MBT to isopropylamine is critical, with molar excesses of isopropylamine (1.5–1.8:1) driving yields above 95%.

Key Conditions :

  • Temperature : 20–40°C during amine addition, followed by heating to 80–85°C for completion.

  • Catalyst Load : 5–30% of the MBT weight, with inorganic bases (e.g., NaOH) preferred for cost-effectiveness.

  • Solvent : Aqueous systems minimize organic solvent use, aligning with green chemistry principles.

Challenges : Residual cyclohexylamine in early methods necessitated extensive washing, generating wastewater. Modern adaptations replace cyclohexylamine with isopropylamine and employ catalyst recycling to mitigate this issue.

Catalytic Oxidation Approaches

Oxidative coupling methods historically utilized oxidants like sodium hypochlorite or hydrogen peroxide to convert MBT and amines into sulfenamides. For example, hydrogen peroxide-mediated oxidation achieves yields of 85–90% but requires precise pH control (8–10) to prevent over-oxidation.

Reaction Mechanism :
2 MBT + H2O2+2 Isopropylamine2 Sulfenamide + 2 H2O\text{2 MBT + H}_2\text{O}_2 + 2 \text{ Isopropylamine} \rightarrow \text{2 Sulfenamide + 2 H}_2\text{O}

Limitations : Oxidant use introduces byproducts (e.g., sulfonic acids), complicating purification. Recent shifts favor oxidant-free systems to enhance sustainability.

Advanced Catalytic Methods

Triphenylbismuth Dichloride-Mediated Synthesis

A breakthrough method employs triphenylbismuth dichloride (Ph3_3BiCl2_2) to catalyze S–N bond formation between benzoazole-2-thiones and primary amines. This approach, conducted in dimethyl sulfoxide (DMSO) at 60°C under aerobic conditions, achieves yields of 75–92%.

Advantages :

  • Substrate Flexibility : Compatible with structurally diverse amines, including isopropylamine.

  • Mild Conditions : Avoids extreme temperatures or pressures, reducing energy consumption.

Mechanistic Insight :
The bismuth reagent facilitates thione activation, enabling amine nucleophilic attack. Aerobic conditions likely regenerate the catalyst, enhancing turnover.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Large-scale synthesis leverages continuous flow reactors for precise parameter control. These systems maintain consistent temperatures (80–85°C) and reactant ratios, achieving yields of 98–99.5% with minimal batch-to-batch variability.

Process Parameters :

ParameterOptimal Range
Residence Time0.5–2 hours
Catalyst Recycling30% concentration
Purity≥99.5%

Environmental Impact : Closed-loop systems recover catalysts and solvents, reducing wastewater generation by 90% compared to batch methods.

Catalyst Recycling and Waste Minimization

Industrial protocols emphasize catalyst reuse, particularly with inorganic bases. For instance, sodium hydroxide filtrates are concentrated to 30% and reintroduced, lowering raw material costs by 15–20%.

Economic and Ecological Benefits :

  • Cost Reduction : Catalyst reuse decreases production expenses by $12–$18 per kilogram.

  • Waste Metrics : Methanol-insoluble impurities remain below 0.22%, meeting stringent quality standards.

Comparative Analysis of Methodologies

MethodYield (%)ScalabilityEnvironmental ImpactCost (USD/kg)
Conventional Alkaline95–98HighModerate45–55
Oxidative Coupling85–90ModerateHigh60–70
Bismuth-Catalyzed75–92LowLow80–90
Continuous Flow98–99.5Very HighVery Low40–50

Insights : Continuous flow systems outperform alternatives in yield and sustainability, while bismuth-mediated methods suit niche applications requiring structural diversity .

Chemical Reactions Analysis

Types of Reactions

2-Benzothiazolesulfenamide, N-(1-methylethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfinamides and sulfonamides.

    Reduction: Reduction reactions can convert the sulfenamide group back to the corresponding thiol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfenamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

Scientific Research Applications

Scientific Research Applications

Due to its biocompatible nature, 2-benzothiazolesulfenamide has been investigated for applications in biomedical materials. Its properties make it suitable for developing materials that are safe for use in medical devices and implants.

Case Study: Biocompatibility Testing
A study conducted on the cytotoxicity of 2-benzothiazolesulfenamide showed minimal adverse effects on human cell lines, indicating its potential for safe use in medical applications. The results demonstrated that concentrations below a certain threshold did not significantly affect cell viability.

Environmental Impact Assessments

Research has also focused on the environmental implications of using 2-benzothiazolesulfenamide. It has been identified as a substance of concern due to its potential toxicity to aquatic life when released into water systems during industrial processes.

Table 2: Environmental Risk Factors

FactorDescription
PersistenceModerate
BioaccumulationLow
Toxicity to Aquatic LifeSignificant at high concentrations

Regulatory Considerations

The compound is under scrutiny by regulatory bodies such as Environment and Climate Change Canada (ECCC) due to its classification as a potential environmental hazard. Recommendations have been made to monitor and manage its use to mitigate risks associated with its release into ecosystems.

Mechanism of Action

The primary mechanism of action of 2-Benzothiazolesulfenamide, N-(1-methylethyl)- involves the formation of cross-links between polymer chains in rubber. This is achieved through the generation of reactive intermediates that facilitate the formation of sulfur bridges between polymer chains. The molecular targets include the double bonds in the polymer chains, and the pathways involved are primarily radical-mediated processes .

Comparison with Similar Compounds

Structural and Functional Group Variations

Sulfenamide accelerators share a common benzothiazole backbone but differ in the substituents attached to the sulfenamide nitrogen. Key structural analogs include:

Compound Name Substituent CAS Number Key Features
N-tert-Butyl-2-benzothiazolesulfenamide (TBBS) N-(1,1-dimethylethyl) 95-31-8 High steric hindrance; moderate scorch safety, fast cure rate
N-Cyclohexyl-2-benzothiazolesulfenamide (CBS) N-cyclohexyl 95-33-0 Cyclic alkyl group; delayed action, excellent aging resistance
N,N-Diisopropyl-2-benzothiazolesulfenamide (DIBS) N,N-bis(1-methylethyl) 95-29-4 Symmetric di-alkyl substitution; extended processing safety
N-(1-Methylethyl)-2-benzothiazolesulfenamide N-(1-methylethyl) 10220-34-5 Mono-alkyl substitution; intermediate reactivity

The isopropyl group in the target compound provides moderate steric hindrance compared to bulkier tert-butyl or cyclohexyl groups, influencing its activation kinetics during vulcanization.

Physicochemical Properties

  • LogP (Octanol-Water Partition Coefficient): TBBS: 3.692 (indicating moderate lipophilicity) . N-(1-Methylethyl): Expected to have lower logP than TBBS due to shorter alkyl chain.
  • Melting Point (Tfus) :

    • TBBS: 382.45 K .
    • DIBS: Likely lower due to less crystalline structure from symmetric substitution.
    • N-(1-Methylethyl) : Likely intermediate between TBBS and DIBS.
  • Solubility :

    • TBBS is sparingly soluble in polar solvents (e.g., water) but soluble in toluene and alcohols .
    • The target compound’s solubility profile is expected to align with TBBS but with improved solubility in less polar media due to reduced branching.

Vulcanization Performance

Sulfenamides function by decomposing at curing temperatures to release active sulfur species. Substituent effects:

  • Scorch Time :

    • TBBS: Delayed onset due to tert-butyl’s steric protection .
    • DIBS: Longer delay from dual isopropyl groups .
    • N-(1-Methylethyl) : Shorter delay than TBBS/DIBS but longer than unsubstituted analogs.
  • Cure Rate :

    • TBBS: Fast cure after activation .
    • N-(1-Methylethyl) : Faster than TBBS due to lower steric hindrance but slower than mercaptobenzothiazole (MBT).

Biological Activity

2-Benzothiazolesulfenamide, N-(1-methylethyl)- (CAS No. 10220-34-5) is a compound belonging to the class of benzothiazole derivatives. This compound has garnered attention due to its diverse biological activities, particularly in antimicrobial and potential therapeutic applications. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

2-Benzothiazolesulfenamide, N-(1-methylethyl)- features a benzothiazole moiety linked to a sulfenamide group. The general structure can be represented as follows:

  • Molecular Formula : C10H12N2S2
  • Molecular Weight : 224.34 g/mol
  • Canonical SMILES : CC(C)N1C(=S)C2=C(N=C(S1)C=C2)S

Antimicrobial Activity

Research indicates that 2-Benzothiazolesulfenamide exhibits notable antimicrobial properties . A study conducted by demonstrated its effectiveness against various strains of bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values for some tested organisms are summarized in Table 1.

Microorganism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

The antimicrobial action of this compound is believed to involve the disruption of microbial cell walls and interference with essential metabolic pathways. The presence of the benzothiazole ring enhances its interaction with cellular targets, leading to increased efficacy against pathogens.

Study on Antifungal Properties

A clinical study evaluated the antifungal activity of 2-Benzothiazolesulfenamide against Candida species in immunocompromised patients. The results indicated a significant reduction in fungal load when administered in conjunction with standard antifungal therapy, suggesting a potential role as an adjunct treatment .

Toxicological Assessment

A comprehensive toxicological assessment was performed to evaluate the safety profile of this compound. Acute toxicity studies revealed an LD50 greater than 5000 mg/kg in rats, indicating a low level of acute toxicity . However, chronic exposure studies suggested potential reproductive toxicity, necessitating further investigation into long-term effects.

Cellular Effects

In vitro studies have shown that 2-Benzothiazolesulfenamide influences cell function by modulating cell signaling pathways involved in apoptosis and proliferation. It was observed to induce apoptosis in cancer cell lines at concentrations above 50 µM, highlighting its potential as an anticancer agent .

Molecular Mechanisms

The compound's interaction with various enzymes suggests it may act as an inhibitor or activator depending on the target. For instance, it was found to inhibit certain cytochrome P450 enzymes, which play a crucial role in drug metabolism . This property could be leveraged for drug development applications.

Q & A

Q. What strategies validate novel applications of this compound in non-traditional research areas (e.g., renewable energy or environmental remediation)?

  • Methodological Answer : Design proof-of-concept experiments aligned with CRDC subclass RDF2050105 (non-automotive combustion engineering). For environmental studies, use OECD-compliant ecotoxicity assays and lifecycle analysis (LCA) to assess sustainability. Theoretical grounding in green chemistry principles ensures methodological rigor .

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